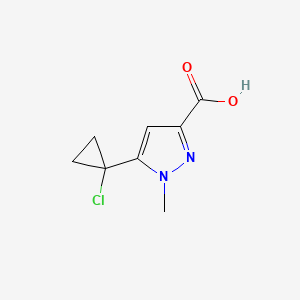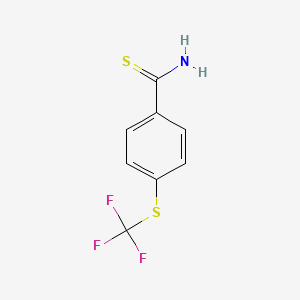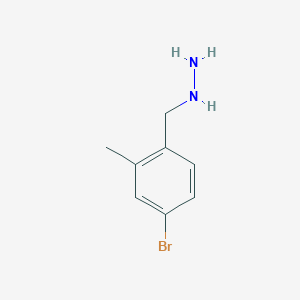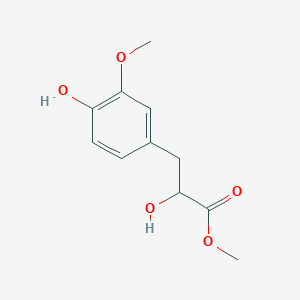
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound with the molecular formula C11H14O5. It is known for its antioxidant properties and is often used as a biomarker for the consumption of coffee due to its presence in caffeine metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the esterification of 4-hydroxy-3-methoxycinnamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methanol and acid catalysts, with the reaction being carried out in large reactors. The product is then purified through distillation and crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions to form various ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid anhydrides are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of phenolic compounds.
Biology: Acts as a biomarker for the consumption of coffee and other caffeinated beverages.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects in oxidative stress-related diseases.
Industry: Used in the formulation of antioxidant additives for food and cosmetic products.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in the oxidative stress response pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
- Hydrocinnamic acid, 4-hydroxy-3-methoxy-, methyl ester
- Methyl dihydroferulate
- Methyl hydroferulate
Uniqueness
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate is unique due to its specific structure, which imparts higher antioxidant activity compared to its analogs. This makes it particularly valuable in applications requiring potent antioxidant properties .
Propriétés
Formule moléculaire |
C11H14O5 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14O5/c1-15-10-6-7(3-4-8(10)12)5-9(13)11(14)16-2/h3-4,6,9,12-13H,5H2,1-2H3 |
Clé InChI |
RFIWMQUCNNVHDA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC(C(=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


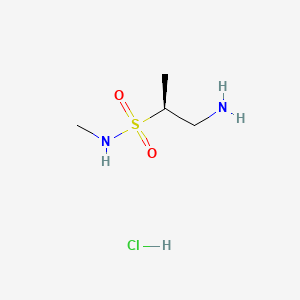
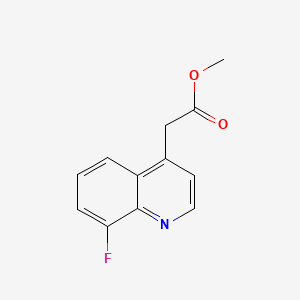
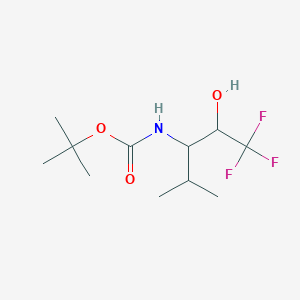
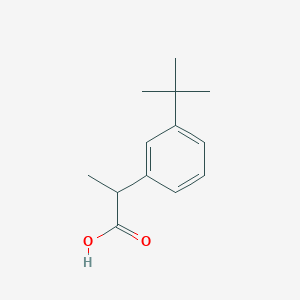
![1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride](/img/structure/B13591771.png)
![rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]aceticacid](/img/structure/B13591772.png)
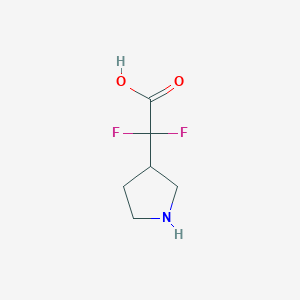
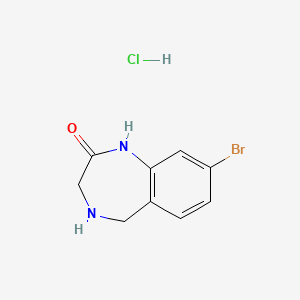
![Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans](/img/structure/B13591784.png)
